![molecular formula C8H6FNO4S B2606372 5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole CAS No. 2411306-30-2](/img/structure/B2606372.png)
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole
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Overview
Description
Synthesis Analysis
Benzoxazoles, including FSMB, can be synthesized using 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts . In 2018, Bahrami et al. proposed a condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous H2O2, ethanol, TTIP (titanium tetraisopropoxide), and the catalyst MTAMO (mesoporous titania–alumina mixed oxide) at 50 °C to give 2-substituted benzoxazole .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Chemical Reactions Analysis
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Benzoxazoles, including FSO-MBO, serve as valuable building blocks in drug development. Researchers have explored their potential as starting materials for various mechanistic approaches. FSO-MBO’s bicyclic planar structure makes it an attractive moiety for designing novel drugs. Notably, it has been associated with several biological activities:
Synthetic Organic Chemistry
FSO-MBO has been synthesized using various pathways. Recent advances include well-organized methodologies employing 2-aminophenol as a precursor. These synthetic strategies involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts have been employed to achieve efficient benzoxazole synthesis .
Antifungal Agents
Researchers have evaluated FSO-MBO derivatives for antifungal activity. Compound 19 demonstrated potent effects against Aspergillus niger, while compound 1 was effective against Candida albicans. Other derivatives exhibited varying degrees of antimicrobial activity .
Chemical Synthesis and Catalysis
FSO-MBO can be used as a substrate in synthetic methodologies. For instance, a magnetic solid acid nanocatalyst facilitated benzoxazole synthesis using FSO-MBO and aldehydes under reflux conditions. The catalyst allowed for multiple runs with significant yield .
Chemical Education and Research
Studying FSO-MBO provides insights into heteroarenes, synthetic pathways, and functionalization. It serves as an educational model for understanding chemical reactivity and structure-activity relationships.
Safety and Hazards
The safety data sheet for a similar compound, Methyl 2-methyl-1,3-benzoxazole-5-carboxylate, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Benzoxazoles, including FSMB, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future direction of FSMB could be its potential applications in various fields of research and industry.
Mechanism of Action
Target of Action
Benzoxazole derivatives, which include 5-fluorosulfonyloxy-2-methyl-1,3-benzoxazole, have been found to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with a variety of biological targets.
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways . The fluorosulfonyloxy group in 5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole may enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-fluorosulfonyloxy-2-methyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c1-5-10-7-4-6(14-15(9,11)12)2-3-8(7)13-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQDJQQCNHBVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole |
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